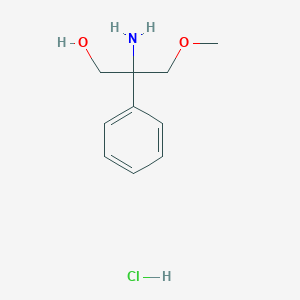

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride

Description

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride is a chiral amine derivative featuring a phenyl group, methoxy substituent, and a secondary alcohol moiety, stabilized as a hydrochloride salt. The hydrochloride salt enhances water solubility, a critical factor for bioavailability in drug formulations . Notably, the unprotonated form (2-Amino-3-methoxy-2-phenylpropan-1-ol) has been discontinued in certain commercial catalogs , though the hydrochloride’s availability may vary.

Properties

IUPAC Name |

2-amino-3-methoxy-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-13-8-10(11,7-12)9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHRSNQSQMIXKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride typically involves the reaction of 2-phenylpropan-1-ol with methoxyamine hydrochloride under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same reaction conditions as the laboratory synthesis but with optimized parameters to ensure high yield and purity. The final product is obtained through filtration, drying, and packaging.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:

-

Reagents : Acetic anhydride, acetyl chloride

-

Conditions : Catalytic pyridine or triethylamine, room temperature.

-

Applications : Used to protect the hydroxyl group during multi-step syntheses.

The primary amine reacts with acylating agents to form amides:

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under strong oxidative conditions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic, 60–80°C | 3-Methoxy-2-phenylpropan-1-one |

| Selective Oxidation | TEMPO/NaOCl | pH 9–10, 0°C | Aldehyde intermediate |

The methoxy group remains stable under these conditions due to its electron-donating nature.

Reduction and Hydrogenation

While the compound itself is a reduced alcohol, its nitro precursors (e.g., nitroalkenes) are hydrogenated to form the amine:

Substitution Reactions

The amino group participates in nucleophilic substitutions:

The hydroxyl group can also undergo substitution with thionyl chloride to form chlorides:

-

Applications : Intermediate for synthesizing ethers or alkylating agents.

Enzymatic Transformations

Transaminase-mediated reactions enable stereoselective synthesis:

-

Example : Conversion of methoxyacetone to (S)-1-methoxy-2-aminopropane with >99% enantiomeric excess .

Comparative Reaction Profiles

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride is in the synthesis of antimicrobial agents. It has been shown to enhance the activity of methicillin against methicillin-resistant Staphylococcus aureus by forming an unnatural tripeptide, which indicates its potential as a scaffold for developing new antibiotics .

Pharmacological Studies

Research has indicated that derivatives of this compound can act on various neurotransmitter systems. For example, studies have explored its analogs for developing treatments related to cocaine addiction, where modifications to the structure significantly affect binding affinities to dopamine and serotonin transporters . This highlights its potential in creating therapeutic agents for substance abuse disorders.

Organic Synthesis

Chiral Ligands Formation

The compound can undergo condensation reactions with various aldehydes to form chiral Schiff bases. These Schiff bases are crucial in asymmetric synthesis and catalysis, allowing for the creation of complex molecules with high enantiomeric purity . The ability to form tridentate chiral ligands also facilitates the development of supramolecular architectures, which are important in material science and nanotechnology.

Synthesis of Complex Molecules

In synthetic organic chemistry, 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride serves as a building block for synthesizing more complex structures. Its reactivity allows chemists to create compounds with specific functional groups that can be utilized in various chemical reactions, enhancing its utility in drug development and material fabrication .

Case Study 1: Antimicrobial Enhancement

In a study published by researchers exploring novel antimicrobial peptides, 2-amino-3-methoxy-2-phenylpropan-1-ol hydrochloride was incorporated into a tripeptide sequence. The resulting compound demonstrated a significant increase in activity against resistant bacterial strains compared to traditional antibiotics, showcasing its potential for addressing antibiotic resistance .

Case Study 2: Neuropharmacological Applications

A series of pharmacological evaluations on derivatives of this compound revealed that specific modifications could lead to enhanced selectivity and potency against dopamine transporters. These findings suggest that further exploration into this compound's derivatives could yield effective treatments for neurological conditions related to dopamine dysregulation .

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The amino and methoxy groups play a crucial role in binding to the active sites of target molecules, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent groups on the phenyl ring or the amine backbone, influencing physicochemical properties and applications. Key examples include:

Table 1: Comparative Analysis of Similar Compounds

Impact of Substituents on Properties

- Nitro Group (CAS 2060024-73-7): The electron-withdrawing nitro group increases polarity and reactivity, making it suitable for electrophilic substitution studies . However, reduced solubility in non-polar solvents limits its pharmacokinetic utility.

- Halogenated Derivatives (CAS 1797306-72-9, 154550-93-3) : Chloro and fluoro substituents enhance metabolic stability and membrane permeability, common in CNS-targeting pharmaceuticals .

- Methoxy Group (CAS 2411591-26-7) : The methoxy group improves solubility in polar solvents and may modulate receptor binding affinity in chiral environments .

Solubility and Bioavailability

Hydrochloride salts universally improve water solubility compared to free bases, as seen in amitriptyline hydrochloride accuracy studies . For example, 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride exhibits slight solubility in chloroform and methanol , whereas the methoxy analog’s hydrochloride salt (CAS 2411591-26-7) is likely more water-soluble due to increased polarity .

Biological Activity

2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride (also known as methoxyphenylpropanol) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound has the molecular formula and is characterized as a white crystalline powder soluble in water. Its structure includes an amino group, a methoxy group, and a phenyl group attached to a propanol backbone, which contributes to its unique reactivity and biological effects.

The biological activity of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride primarily involves interactions with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. The amino and methoxy groups facilitate binding to active sites of these enzymes, modulating their activity.

- Cell Signaling Modulation : It influences various signaling pathways by interacting with receptors, potentially affecting cellular responses like proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride:

-

In Vitro Studies : The compound demonstrated significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In these studies, it exhibited IC50 values comparable to established chemotherapeutic agents .

Cell Line IC50 (nM) Reference Compound MCF-7 10 - 33 CA-4 (3.9 nM) MDA-MB-231 23 - 33 CA-4 (3.9 nM) - Mechanism of Action : The compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in treated cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exert inhibitory effects on various bacterial strains, though further research is required to establish its efficacy and mechanism against specific pathogens.

Study on Antiproliferative Effects

A notable study assessed the effects of 2-Amino-3-methoxy-2-phenylpropan-1-ol hydrochloride on human breast cancer cells. The results indicated that treatment with this compound led to a marked reduction in cell viability, with flow cytometry confirming an increase in apoptotic cells post-treatment. This study underscores its potential as a therapeutic agent in oncology .

Toxicological Assessment

Toxicological evaluations have been conducted to ascertain the safety profile of the compound. These studies typically involve assessing genotoxicity through various assays, including the comet assay for DNA damage. Results indicated a low incidence of genotoxic effects at therapeutic concentrations, suggesting a favorable safety margin for potential clinical applications .

Q & A

Q. Table 1: Common Synthetic Byproducts and Characterization Methods

| Byproduct | Detection Method | Key Spectral Features |

|---|---|---|

| Unreacted Propanal Derivative | HPLC-UV (Retention Time) | Aldehyde proton at 9.8 ppm (NMR) |

| Racemic Mixture | Chiral HPLC | Split peaks in chromatogram |

| Methoxy-Degraded Product | HRMS (m/z = [M+H]+ 228.1) | IR: Loss of -OCH stretch |

Q. Table 2: Comparison of Crystallographic Software Features

| Software | Key Strength | Limitation |

|---|---|---|

| SHELXL | High-precision refinement | Steep learning curve |

| OLEX2 | User-friendly GUI for analysis | Limited macromolecular support |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.